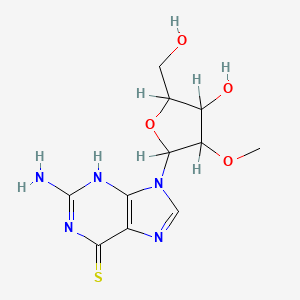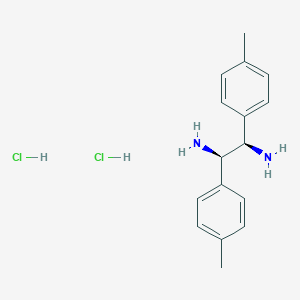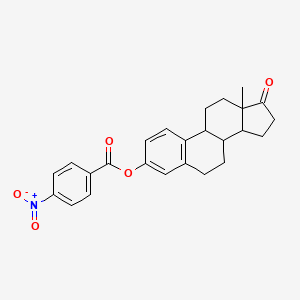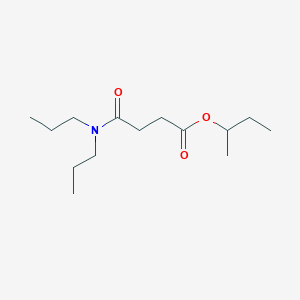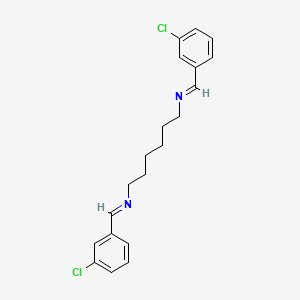
N,N'-Bis(m-chlorobenzylidene)-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine is an organic compound characterized by the presence of two m-chlorobenzylidene groups attached to a 1,6-hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine typically involves the condensation reaction between m-chlorobenzaldehyde and 1,6-hexanediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The m-chlorobenzylidene groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction will produce the original amine and aldehyde.
Scientific Research Applications
N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with nucleophiles, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)-1,6-hexanediamine: Similar structure but with salicylidene groups instead of m-chlorobenzylidene.
N,N’-Bis(benzylidene)-1,6-hexanediamine: Lacks the chlorine substituent on the benzylidene groups.
Uniqueness
N,N’-Bis(m-chlorobenzylidene)-1,6-hexanediamine is unique due to the presence of m-chlorobenzylidene groups, which impart distinct chemical properties and reactivity compared to its analogs. The chlorine substituent can influence the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
74038-51-0 |
|---|---|
Molecular Formula |
C20H22Cl2N2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C20H22Cl2N2/c21-19-9-5-7-17(13-19)15-23-11-3-1-2-4-12-24-16-18-8-6-10-20(22)14-18/h5-10,13-16H,1-4,11-12H2 |
InChI Key |
LZKXUGRBACZKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NCCCCCCN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
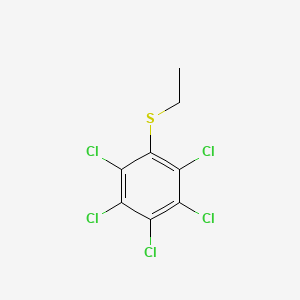
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
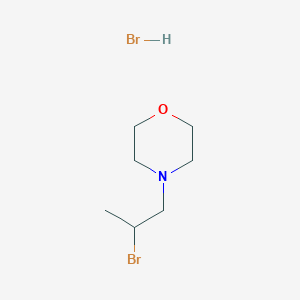
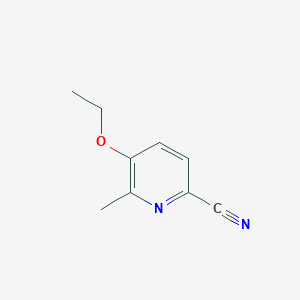
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
